3-Bromophenylacetyl chloride
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in several papers. For instance, the synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is achieved through a gold-catalyzed reaction using propargylic carboxylates containing halogenated alkynes . Similarly, the synthesis of 3-(dichloroacetyl)chromone from dichloroacetyl chloride suggests a potential route for synthesizing acyl chlorides with halogen substituents . These methods could be adapted for the synthesis of 3-bromophenylacetyl chloride by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-bromophenylacetyl chloride would consist of a bromine atom attached to a phenyl ring, which is further connected to an acetyl chloride group. The papers do not directly analyze the structure of 3-bromophenylacetyl chloride, but studies on similar compounds, such as 4-bromo-4'-hydroxybiphenyl, provide insights into the influence of bromine on the aromatic system . X-ray diffraction techniques used in the analysis of cyclopalladated 2-(4-bromophenyl)pyridine complexes could also be applicable for determining the crystal structure of 3-bromophenylacetyl chloride .
Chemical Reactions Analysis
The reactivity of halogenated compounds is highlighted in several papers. For example, 1-bromo/chloro-2-carboxy-1,3-dienes participate in Diels-Alder and cross-coupling reactions , indicating that 3-bromophenylacetyl chloride could also undergo similar reactions. The synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization suggests that bromine-containing compounds can be intermediates in the formation of heterocycles . This reactivity could be relevant for the chemical transformations involving 3-bromophenylacetyl chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromophenylacetyl chloride can be inferred from related compounds. The presence of a bromine atom is likely to increase the molecular weight and influence the boiling point and density of the compound. The reactivity of the acyl chloride group towards nucleophiles is a significant chemical property, as seen in the synthesis of 3-acetyl-4-hydroxycoumarins . The papers do not provide specific data on the physical properties of 3-bromophenylacetyl chloride, but the general trends observed in halogenated acyl chlorides can be extrapolated.
Scientific Research Applications
3-Bromophenylacetyl chloride is a chemical compound with the molecular formula C8H6BrClO and a molecular weight of 233.491 . It’s a type of carbonyl chloride and is used for research purposes .
- Continuous Photochemical Benzylic Bromination
- Summary : 3-Bromophenylacetyl chloride can be used in continuous photochemical benzylic bromination . This process involves the use of a NaBrO3/HBr bromine generator in continuous flow mode .
- Methods : The bromine generator enables efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor .
- Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .
Safety And Hazards
3-Bromophenylacetyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . In case of skin contact, immediate medical attention is required . If inhaled, the victim should be moved to fresh air and given artificial respiration if necessary .
Future Directions
While specific future directions for 3-Bromophenylacetyl chloride are not mentioned in the available resources, research in the field of organic synthesis is continuously evolving. New methods for the synthesis and application of similar compounds are being developed, which could potentially include 3-Bromophenylacetyl chloride .
properties
IUPAC Name |
2-(3-bromophenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKQZCVLSJIRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541969 | |
Record name | (3-Bromophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenylacetyl chloride | |
CAS RN |
98288-51-8 | |
Record name | (3-Bromophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Bromophenyl)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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